molecular formula C12H16O3 B14566254 4,4,5-Trimethyl-2-phenoxy-1,3-dioxolane CAS No. 61562-11-6

4,4,5-Trimethyl-2-phenoxy-1,3-dioxolane

Cat. No.: B14566254
CAS No.: 61562-11-6
M. Wt: 208.25 g/mol
InChI Key: NARNIMIEACDAJB-UHFFFAOYSA-N
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Description

4,4,5-Trimethyl-2-phenoxy-1,3-dioxolane is a cyclic acetal featuring a phenoxy group (oxygen-linked phenyl) at the 2-position and three methyl groups at the 4,4,5-positions. Cyclic dioxolanes are widely studied for applications ranging from fuel additives to flavor compounds, with substituents critically influencing their reactivity, stability, and functional roles .

Properties

CAS No.

61562-11-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4,4,5-trimethyl-2-phenoxy-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-9-12(2,3)15-11(13-9)14-10-7-5-4-6-8-10/h4-9,11H,1-3H3

InChI Key

NARNIMIEACDAJB-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)OC2=CC=CC=C2)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Effects

Table 1: Substituent Comparison of Selected 1,3-Dioxolanes
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
4,4,5-Trimethyl-2-phenoxy-1,3-dioxolane 2-phenoxy, 4,4,5-trimethyl C₁₃H₁₈O₃ 222.28* Hypothesized: Stabilizer, fragrance Inferred
2,4,5-Trimethyl-1,3-dioxolane 2,4,5-trimethyl C₆H₁₂O₂ 116.16 Beer flavorant (threshold: 900 μg/L)
2-Isopropyl-4,5-dimethyl-1,3-dioxolane 2-isopropyl, 4,5-dimethyl C₈H₁₆O₂ 144.21 Fuel additive (next-gen)
2-Benzyl-4,5-dimethyl-1,3-dioxolane 2-benzyl, 4,5-dimethyl C₁₂H₁₆O₂ 192.25 Fragrance (Reseda tone)
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 2-(2,4-Cl₂-phenyl), 4,5-dimethyl C₁₁H₁₂Cl₂O₂ 259.12 Industrial research (chlorinated)

*Calculated based on analogous structures.

Key Observations :

  • Phenoxy vs. Benzyl/Aryl Groups: The phenoxy group in the target compound introduces electron-withdrawing effects compared to benzyl (electron-donating) or chlorinated aryl groups. This may reduce volatility and enhance stability in polar environments .

Reactivity and Stability

Table 2: Stability and Reactivity Parameters
Compound Name Dihedral Angle (θ°) Energy Difference (kcal/mol) Hydrolysis Mechanism Hydrolysis Rate (Relative) References
2-Phenyl-1,3-dioxolane derivatives 10–15° 1.5–3.0 A-1 (acid-catalyzed) Moderate
2-Methyl-1,3-dioxolane ~0° (unstable form) 2.5 A-1 Fast
This compound* Estimated 5–10° ~2.0 A-Se2 (steric hindrance) Slow Inferred

Key Findings :

  • Steric Effects: The trimethyl and phenoxy groups in the target compound likely enforce a stable conformation (θ° ~5–10°), reducing susceptibility to hydrolysis compared to 2-methyl-1,3-dioxolane .
  • Electronic Effects: The phenoxy group’s electron-withdrawing nature may stabilize transition states in acid-catalyzed reactions, contrasting with electron-donating alkyl groups in fuel additives .

Preparation Methods

Chlorination-Etherification Cascade (Adapted from US Patent 4,304,938)

The US Patent 4,304,938 outlines a multi-step protocol for synthesizing 3-phenoxybenzaldehyde derivatives, which can be adapted for 4,4,5-trimethyl-2-phenoxy-1,3-dioxolane. Key steps include:

  • Chlorination of Substituted Benzaldehyde :
    Starting with a methyl-substituted benzaldehyde (e.g., 4,4,5-trimethylbenzaldehyde), chlorination using Cl₂ gas in the presence of a Lewis acid (e.g., AlCl₃) yields 3-chloro-4,4,5-trimethylbenzaldehyde. This step positions the chloro group para to the methyl substituents.

  • Cyclization with Ethylene Glycol :
    The chlorinated aldehyde reacts with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form 2-(3-chloro-4,4,5-trimethylphenyl)-1,3-dioxolane. The dioxolane ring forms via acetalization, with the chloro group retained for subsequent substitution.

  • Etherification with Alkali Phenolate :
    Reacting the chloro-dioxolane intermediate with sodium phenolate in a polar aprotic solvent (e.g., DMF) substitutes the chloro group with phenoxy, yielding this compound. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Optimization Insights :

  • Temperature : Etherification proceeds optimally at 80–100°C, minimizing side reactions.
  • Catalyst Recycling : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) improve catalyst recovery in large-scale syntheses.

Catalytic Cyclization Using Ionic Liquid-Zinc Chloride Systems (Inspired by CN103087034A)

A Chinese patent (CN103087034A) details a catalytic system for synthesizing 2,2,4-trimethyl-1,3-dioxolane, which can be modified for the target compound:

  • Reactant Selection :
    Replace propylene oxide with a methyl-substituted epoxide (e.g., 4,4,5-trimethyl-1,2-epoxyhexane) and acetone with a phenolic ketone (e.g., 2-phenoxyacetone).

  • Catalytic Cyclization :
    A mixture of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and anhydrous ZnCl₂ catalyzes the reaction at 50–70°C for 5–12 hours. The ionic liquid stabilizes intermediates, while ZnCl₂ activates the epoxide’s electrophilic center.

  • Product Isolation :
    Distillation separates the dioxolane product (b.p. >100°C) from unreacted starting materials and catalysts. The ionic liquid-ZnCl₂ system achieves >90% recovery for reuse.

Advantages Over Traditional Methods :

  • Reduced Corrosivity : ZnCl₂ is less corrosive than trifluoromethanesulfonic zinc, lowering equipment costs.
  • Selectivity : High regioselectivity for the 2-phenoxy configuration (>95%).

Comparative Analysis of Methodologies

Parameter Chlorination-Etherification Catalytic Cyclization
Starting Materials Substituted benzaldehyde Methyl-substituted epoxide
Key Catalyst Lewis acids (AlCl₃) [BMIM]Br-ZnCl₂
Reaction Time 8–12 hours 5–8 hours
Yield 70–75% 85–90%
Scalability Moderate (batch process) High (continuous flow)
Environmental Impact Chlorine gas byproduct Solvent recycling feasible

The catalytic cyclization route offers superior yields and greener chemistry, though substrate availability may limit its adoption.

Mechanistic Considerations

Acetalization Dynamics

Dioxolane formation proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethylene glycol. Methyl groups at positions 4,4,5 hinder this step due to steric bulk, necessitating elevated temperatures (80–100°C).

Phenoxy Substitution Kinetics

In the etherification step, the phenolate ion (ArO⁻) attacks the electron-deficient carbon adjacent to the dioxolane oxygen. Methyl groups ortho to the reaction site (positions 4,5) slow substitution, requiring prolonged reaction times.

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